molecular formula C8H5ClO4S B1418328 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride CAS No. 1114822-78-4

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

Cat. No.: B1418328
CAS No.: 1114822-78-4
M. Wt: 232.64 g/mol
InChI Key: YLCVXGOXXNXUDC-UHFFFAOYSA-N
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Description

Structural Classification Within Sulfonyl Chloride Derivatives

Sulfonyl chlorides constitute a fundamental class of organosulfur compounds characterized by the presence of a sulfonyl group (SO₂) covalently bonded to a chlorine atom, resulting in the general formula RSO₂Cl. These compounds serve as crucial electrophilic reagents in organic synthesis, particularly valuable for their ability to form sulfonyl amides, which represent important intermediates in pharmaceutical, agrochemical, and materials science applications. The electrophilic nature of sulfonyl chlorides enables them to react readily with various nucleophiles including amines, alcohols, thiols, and carboxylic acids, making them versatile synthetic intermediates.

The stability hierarchy within sulfonyl halides follows the order fluorides > chlorides > bromides > iodides, with sulfonyl chlorides occupying a particularly important position due to their balance of stability and reactivity. In the specific case of this compound, the sulfonyl chloride functionality is positioned on an aromatic heterocyclic system, which imparts unique electronic characteristics compared to simple aliphatic or purely aromatic sulfonyl chlorides. The electron-withdrawing nature of both the carbonyl group and the heterocyclic system influences the reactivity profile of the sulfonyl chloride moiety.

Within the broader classification of heterocyclic sulfonyl chlorides, this compound represents a specialized subset where the heterocyclic framework contains both oxygen and carbon atoms within the ring system. Research has demonstrated that heterocyclic sulfonyl chlorides, particularly those derived from electron-deficient systems, can exhibit enhanced reactivity compared to their purely aromatic counterparts. The benzofuran-based structure of this compound places it within the category of oxygen-containing heterocyclic sulfonyl chlorides, distinguishing it from nitrogen-containing systems such as pyridine or pyrimidine derivatives.

Compound Type General Formula Stability Reactivity Applications
Aliphatic Sulfonyl Chlorides R-SO₂Cl Moderate High General synthesis
Aromatic Sulfonyl Chlorides Ar-SO₂Cl High Moderate Pharmaceutical intermediates
Heterocyclic Sulfonyl Chlorides Het-SO₂Cl Variable Variable Specialized synthesis
Benzofuran Sulfonyl Chlorides BF-SO₂Cl Moderate Moderate-High Advanced intermediates

Historical Context in Heterocyclic Compound Research

The historical development of heterocyclic chemistry, particularly involving benzofuran derivatives, traces its origins to the nineteenth century when foundational work established the synthetic methodologies that continue to influence contemporary research. In 1870, William Henry Perkin achieved the first successful synthesis of the benzofuran ring system, marking a pivotal moment in heterocyclic chemistry that opened new avenues for the development of complex organic molecules. This groundbreaking work established benzofuran as a privileged scaffold in organic chemistry, leading to extensive research into its derivatives and applications.

The broader field of heterocyclic chemistry began developing systematically in the 1800s alongside the general advancement of organic chemistry principles. Notable early achievements included Brugnatelli's synthesis of alloxan from uric acid in 1818 and Dobereiner's production of furfural from starch using sulfuric acid in 1832. These early discoveries demonstrated the potential for creating complex heterocyclic structures through systematic chemical transformations, establishing the intellectual foundation for modern heterocyclic synthesis.

The evolution of sulfonyl chloride chemistry has paralleled the development of heterocyclic chemistry, with significant advances occurring throughout the twentieth century. The Reed reaction, which enables the synthesis of alkylsulfonyl chlorides through the reaction of alkanes with sulfur dioxide and chlorine, represents one of the key methodological advances in this area. Industrial production methods for arylsulfonyl chlorides, typically involving the reaction of aromatic compounds with chlorosulfuric acid, have enabled large-scale applications of these important chemical intermediates.

Contemporary research in heterocyclic sulfonyl chloride chemistry has focused on developing more efficient and selective synthetic methodologies. Recent advances include the use of 2,4,6-trichlorophenyl chlorosulfate as a reagent for preparing heteroaryl sulfonamides from organozinc reagents, demonstrating the continued evolution of synthetic approaches in this field. The development of palladium-mediated synthesis methods using phenyl chlorosulfate and arylboronic acids has expanded the scope of accessible heterocyclic sulfonyl chlorides, though challenges remain in synthesizing electron-deficient systems due to thermal instability issues.

Historical Period Key Developments Significant Compounds Methodological Advances
1800-1850 Foundation of heterocyclic chemistry Alloxan, Furfural Acid-catalyzed cyclizations
1850-1900 Benzofuran synthesis established Benzofuran derivatives Perkin's synthetic methods
1900-1950 Sulfonyl chemistry development Aromatic sulfonyl chlorides Industrial production methods
1950-2000 Advanced synthetic methods Complex heterocyclic systems Transition metal catalysis
2000-Present Modern synthetic approaches Specialized sulfonyl chlorides Organometallic methodologies

Properties

IUPAC Name

1-oxo-3H-2-benzofuran-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4S/c9-14(11,12)7-3-1-2-5-6(7)4-13-8(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCVXGOXXNXUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2S(=O)(=O)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114822-78-4
Record name 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with enzymes, proteins, and other biomolecules, often acting as a sulfonylating agent. This compound can modify the activity of enzymes by binding to their active sites, leading to either inhibition or activation of the enzyme’s function. For example, it may interact with serine proteases, altering their catalytic activity and impacting various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell growth and induce apoptosis by disrupting key signaling pathways. Additionally, it can affect the expression of genes involved in cell cycle regulation and metabolic processes, leading to altered cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical experiments. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products that can affect its activity. Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adaptive responses to prolonged exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to achieve a significant biological response. Toxicity studies have indicated that high doses can lead to organ damage and other systemic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can affect metabolic flux by altering the levels of metabolites and influencing the activity of key metabolic enzymes. This compound may also be metabolized into reactive intermediates that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain cellular compartments, affecting its localization and activity. The distribution pattern of this compound can influence its overall biological effects and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is critical for its interaction with target biomolecules and its overall biological effects.

Biological Activity

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (CAS No. 1114822-78-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of benzofuran compounds showed potent inhibition against renal cancer and leukemia cell lines, suggesting potential applications in cancer therapy.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes, particularly kinases. Its structural features allow it to selectively inhibit certain pathways involved in cell growth and proliferation. For example, modifications to similar sulfonyl chloride structures have been linked to enhanced inhibition of CLK (CDC2-like kinase) activity, indicating that this compound may exhibit similar inhibitory properties .

Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties . It has been evaluated for its effectiveness against various pathogens, with some derivatives showing strong inhibitory effects against bacteria and fungi. For instance, studies indicated that similar compounds could disrupt microbial cell processes, although further investigation is needed to elucidate the exact mechanisms .

In Vitro Studies

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : A key study highlighted the compound's effectiveness against renal cancer models, demonstrating dose-dependent inhibition of cell growth.
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has shown how variations in the compound's structure influence its biological activity. For example, different substituents on the benzofuran ring can significantly enhance or reduce its inhibitory effects on specific kinases .

Mechanistic Insights

The mechanism of action for this compound likely involves:

  • Binding Interactions : The compound may interact with active sites of target enzymes through covalent bonding and hydrogen bonding interactions. Computational docking studies have suggested that it forms stable complexes with key residues in enzyme active sites .
  • Impact on Signaling Pathways : By inhibiting specific kinases, the compound could disrupt critical signaling pathways involved in cell cycle regulation and apoptosis, contributing to its antitumor effects.

Data Summary

Biological ActivityFindings
Antitumor ActivityInhibits renal cancer and leukemia cells
Enzyme InhibitionSelective inhibition of CLK activity
Antimicrobial ActivityEffective against various pathogens

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H5ClO4S
  • Molecular Weight : 232.64 g/mol
  • Structure : The compound features a unique structure comprising a benzofuran core with sulfonyl chloride functionality, enhancing its reactivity in organic synthesis.

Synthesis and Transformations

1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. It has been utilized in:

  • Formation of Sulfonyl Chloride Derivatives : These derivatives are crucial intermediates in organic synthesis, capable of reacting with water, alcohols, and amines to yield sulfonic acids, esters, and amides. This versatility is demonstrated in the work by Dushamov et al. (2020) where sulfonyl chlorides were synthesized for further transformations.

Antimicrobial and Antibacterial Applications

The compound has shown promise in antimicrobial research:

  • Activity Against Bacteria : Derivatives of this compound have been synthesized and tested for their antibacterial properties. Notably, specific derivatives exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus, outperforming standard antibiotics .
CompoundActivity AgainstReference
OBSCl DerivativesStaphylococcus aureusKaraman et al., 2018
OBSCl DerivativesKlebsiella pneumoniaePMC7663458

Applications in Organic Chemistry

In organic chemistry, this compound plays a crucial role:

  • Solid-phase Synthesis : It is employed in the solid-phase synthesis of heterocyclic compounds like oxazolidinones, which possess diverse biological activities important for drug development.

Biochemical Properties

The biochemical properties of this compound include:

  • Binding Interactions : It forms covalent bonds with nucleophilic residues in proteins (e.g., cysteine or serine), leading to enzyme inhibition or activation. This property is significant for drug design targeting specific enzymes.

Case Studies

Several studies highlight the practical applications of this compound:

  • Antimicrobial Activity Study : A study by Telvekar et al. investigated a series of benzofuran derivatives for antifungal activity against Candida albicans, revealing that certain substitutions significantly enhanced antimicrobial efficacy .
  • Synthesis of Bioactive Compounds : Research has demonstrated the synthesis of amino acid derivatives from this compound, expanding its application scope in creating biologically active molecules.

Comparison with Similar Compounds

Table 1: Key Properties of Sulfonyl Chloride Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Reactivity Profile Applications Price (USD)
This compound 239810-43-6 C₅H₂Cl₃NO₂S 246.499 High reactivity: Benzofuran ring enhances nucleophilic attack; rapid acylation Synthetic intermediates, lactone chemistry $384 (250 mg), $818 (1 g)
5-Chloronaphthalene-1-sulfonyl Chloride 6291-07-2 Not provided Not provided Moderate reactivity: Stabilized by naphthalene’s aromatic system General sulfonylation reactions $320 (1 g)
Vardenafil Intermediate* 224789-26-8 Not provided Not provided Selective reactivity: Complex heterocyclic structure directs site-specific reactions Vardenafil API synthesis $300 (100 mg)

*4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f][1,2,4]-triazin-2-yl)benzene-sulfonyl Chloride

Critical Insights

Reactivity Differences :

  • The benzofuran derivative exhibits higher reactivity compared to naphthalene-based sulfonyl chlorides due to its smaller ring system and reduced steric hindrance, enabling faster acylation .
  • 5-Chloronaphthalene-1-sulfonyl chloride ’s extended aromatic system delocalizes electron density, reducing electrophilicity and slowing reaction kinetics .
  • The Vardenafil intermediate ’s imidazo-triazine moiety introduces steric and electronic complexity, limiting its utility to specialized pharmaceutical synthesis .

Cost and Accessibility :

  • The benzofuran derivative is priced at $1,536 per gram (bulk rate), significantly higher than 5-chloronaphthalene-1-sulfonyl chloride ($320 per gram ), reflecting its niche applications and synthetic complexity .
  • The Vardenafil intermediate’s cost ($3,000 per gram ) underscores its role in high-value drug manufacturing .

Industrial Applications: this compound is favored in exploratory chemistry for synthesizing novel lactones and sulfonamides . 5-Chloronaphthalene-1-sulfonyl chloride serves as a cost-effective reagent for large-scale sulfonylation . The Vardenafil intermediate is critical in synthesizing PDE5 inhibitors, highlighting its pharmacological specificity .

Notes

  • Handling Precautions : Sulfonyl chlorides are moisture-sensitive and require anhydrous conditions. Direct exposure may cause severe irritation.
  • Synthetic Limitations : The benzofuran derivative’s high reactivity necessitates stringent temperature control to avoid side reactions .
  • Research Gaps: Limited data exist on the ecological impact of these compounds. Further studies on biodegradability are recommended.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride, and what intermediates are critical in these pathways?

  • Methodological Answer: The compound can be synthesized via cyclization of precursors such as 1-oxo-1,3-dihydroisobenzofuran derivatives. For example, analogous routes involve Grignard reactions (e.g., 4-fluorophenylmagnesium bromide with bromophthalide intermediates) followed by acid-catalyzed cyclization . Key intermediates include sulfonic acid derivatives, which are subsequently chlorinated using reagents like PCl₅ or SOCl₂. Purification often involves recrystallization or column chromatography under anhydrous conditions.

Q. Which analytical techniques are recommended for verifying the structural integrity and purity of this sulfonyl chloride?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic and sulfonyl chloride moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., MW 246.64 g/mol as per PubChem data) . Elemental analysis ensures stoichiometric consistency. Purity can be assessed via HPLC with UV detection, particularly for detecting hydrolyzed byproducts like sulfonic acids.

Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitutions?

  • Methodological Answer: The electron-withdrawing oxo group adjacent to the sulfonyl chloride enhances electrophilicity, favoring nucleophilic substitutions (e.g., with amines or alcohols). Reactions typically proceed under mild conditions (0–25°C) in aprotic solvents (e.g., dichloromethane or THF). Comparative studies with non-activated sulfonyl chlorides (e.g., benzenesulfonyl chloride) show faster kinetics, requiring shorter reaction times .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of reactions involving this compound, particularly in SN2 vs. SN1 pathways?

  • Methodological Answer: The steric hindrance from the fused benzofuran ring disfavors SN1 mechanisms (which require a planar carbocation intermediate). SN2 pathways dominate, as evidenced by retention of stereochemistry in chiral nucleophiles. Computational studies (DFT) can model transition states to predict regioselectivity in complex syntheses, such as antidepressant derivatives .

Q. How can researchers resolve contradictions in reported yields for its use in multi-step syntheses?

  • Methodological Answer: Yield discrepancies often stem from hydrolysis sensitivity. Optimized protocols include strict anhydrous conditions (e.g., molecular sieves) and inert atmospheres. For example, Lundbeck’s citalopram synthesis improved yields by replacing hygroscopic intermediates with stabilized variants (e.g., nitriles instead of carboxylic acids) . Kinetic monitoring via in situ IR or Raman spectroscopy helps identify degradation points.

Q. What strategies mitigate challenges in derivatizing this compound for bioactive molecule development?

  • Methodological Answer: Selective derivatization requires protecting the oxo group (e.g., acetal formation) to prevent unwanted side reactions. For carbothioamide synthesis, thioureas react with activated intermediates under basic conditions, as demonstrated in isoquinoline derivatives . Post-functionalization purification via flash chromatography with gradient elution (hexane/ethyl acetate) isolates target products.

Q. How do steric and electronic effects influence its stability under varying storage conditions?

  • Methodological Answer: The compound’s stability is compromised by moisture due to hydrolysis to sulfonic acids. Storage at −20°C in sealed, argon-flushed vials is recommended. Comparative stability studies with fluorinated analogs (e.g., sulfonyl fluorides) show slower hydrolysis kinetics, suggesting fluorination as a stabilization strategy for related compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
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1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride

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